Activated C Subunit
Description
Properties
CAS No. |
1155373-31-1 |
|---|---|
Molecular Formula |
C37H37ClN5O5P |
Molecular Weight |
698.1 g/mol |
IUPAC Name |
N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45) |
InChI Key |
RCQVHNTXMQCQLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Activated C Subunit
Protection of the Cytosine Amino Group
The cytosine base is protected at the N4 position using a CBZ group to prevent unwanted side reactions during oligomer assembly. This is achieved by reacting cytosine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds at 25°C for 12 hours, yielding >95% protection efficiency.
Morpholino Ring Formation
The morpholino backbone is synthesized via ring-opening of an epoxide intermediate. A six-membered morpholino ring is formed by treating a serinol derivative with epichlorohydrin under alkaline conditions (pH 10–12). The reaction is optimized at 60°C for 6 hours, achieving a 92% yield.
Activation for Coupling
The hydroxyl group on the morpholino ring is activated using a phosphoramidite reagent. A mixture of 2-cyanoethyl tetraisopropylphosphorodiamidite and 1H-tetrazole in anhydrous acetonitrile is employed, with reactions completing in 30 minutes at room temperature. This step converts the subunit into a reactive intermediate suitable for solid-phase synthesis.
Table 1: Key Reaction Conditions for this compound Synthesis
Solid-Phase Oligonucleotide Assembly Using this compound
Coupling to Solid Support
The this compound is attached to a functionalized polystyrene or controlled pore glass (CPG) support via its phosphoramidite group. Coupling is performed in a flow-through reactor using dichloromethane as the solvent and LiBr as a Lewis acid catalyst. Each coupling cycle requires 5 minutes, with a coupling efficiency of 99.5% per step.
Purification Techniques
Silica Gel Chromatography
Crude PMOs containing the this compound are purified via flash chromatography on silica gel (230–400 mesh). A gradient of methanol (0–10%) in dichloromethane elutes impurities while retaining the target product.
Reverse-Phase HPLC
Final purification employs a C18 column with a triethylammonium acetate (TEAA) buffer/acetonitrile gradient. The this compound elutes at 15–20% acetonitrile, achieving >99% purity.
Table 2: Analytical Specifications for this compound
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Purity | HPLC (C18) | ≥99% | |
| Molecular Weight | MALDI-TOF MS | 543.2 Da (calculated) | |
| Residual Solvents | GC-FID | <50 ppm (acetonitrile) |
Quality Control and Validation
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (543.2 Da) and absence of truncations.
Chemical Reactions Analysis
Types of Reactions: The Activated C Subunit undergoes various types of chemical reactions, including phosphorylation, ubiquitination, and protein-protein interactions. These reactions are crucial for its function as a scaffold protein and its role in signal transduction pathways .
Common Reagents and Conditions:
Phosphorylation: This reaction typically involves kinases such as protein kinase C, which phosphorylates specific serine or threonine residues on the this compound.
Ubiquitination: This reaction involves the attachment of ubiquitin molecules to lysine residues on the this compound.
Major Products:
Phosphorylated this compound: This form of the protein is involved in various signaling pathways and cellular processes.
Ubiquitinated this compound: This form is targeted for degradation by the proteasome, regulating the protein’s levels within the cell.
Scientific Research Applications
Mitochondrial Function and Permeability Transition
The activated C subunit of ATP synthase is crucial for mitochondrial function, particularly in the context of permeability transition. Research has demonstrated that the c-subunit forms a leak channel that is integral to the mitochondrial permeability transition pore (mPTP). This channel is involved in cell death mechanisms, especially under conditions of oxidative stress or excitotoxicity.
- Case Study: Mitochondrial Fragmentation and Cell Death
Amyloidogenic Properties
The c subunit has been identified as an amyloidogenic peptide capable of forming fibrils under certain conditions. This property has implications for neurodegenerative diseases, where amyloid formation is a hallmark.
- Research Findings: Ion Channel Activity
Protein Kinase A Signaling
The this compound is also significant in the context of protein kinase A (PKA) signaling pathways. PKA consists of regulatory and catalytic subunits, with the C subunit being released upon cAMP binding to activate downstream signaling pathways.
- Insights into Specificity
Implications for Disease
The functional roles of the this compound extend to its implications in various diseases:
- Neurodegenerative Diseases
- The amyloidogenic nature of the c subunit raises concerns regarding its potential involvement in diseases like Alzheimer's, where amyloid plaques disrupt neuronal function.
- Metabolic Disorders
Data Table: Summary of Research Findings
Mechanism of Action
The Activated C Subunit exerts its effects by acting as a scaffold protein, facilitating the assembly of protein complexes involved in signal transduction pathways. It interacts with various molecular targets, including protein kinase C, ribosomal proteins, and transcription factors. These interactions regulate the phosphorylation of target proteins, leading to changes in cellular activities such as protein synthesis, cell growth, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Overview
Below is a comparative analysis of the Activated C Subunit with three functionally or structurally related catalytic/regulatory subunits:
Mechanistic Comparisons
Activation Mechanisms
- APC/C C Subunit : Requires multi-site phosphorylation (e.g., >150 sites identified in phospho-APC/C) by Cdk2 and Plk1 to induce conformational changes that enhance Cdc20 binding . Simultaneous kinase activity is necessary for full activation .
- AMPKα : Activated by energy stress (low ATP) via AMP/ADP binding and phosphorylation by upstream kinases (e.g., LKB1). SU11248 (sunitinib), a chemotherapeutic drug, inhibits AMPKα by competing with ATP binding .
- PI3K p110δ : Activated by recruitment to phosphorylated tyrosine residues on receptors, facilitated by its regulatory p85 subunit. Gain-of-function mutations in p110δ cause hyperactive PI3K/AKT signaling, leading to APDS .
- AMPAR Auxiliary Subunits : Modulate receptor trafficking and gating by stabilizing interactions between GluA2 and transmembrane AMPAR regulatory proteins (TARPs). High-throughput screens have identified compounds like VU0612951 that selectively inhibit GluA2-stargazin complexes .
Therapeutic Implications
- APC/C : Targeted for cancer therapy via inhibitors of its co-activators (e.g., Cdc20). However, direct modulation remains challenging due to structural complexity .
- AMPKα: Activators (e.g., metformin) are used for diabetes, while inhibitors like SU11248 may have unintended effects in normal tissues .
- PI3K p110δ: Inhibitors (e.g., leniolisib) are in clinical trials for APDS, showing efficacy in normalizing AKT signaling .
Disease Associations and Research Findings
- APC/C Dysregulation: Elevated APC/C activity correlates with genomic instability in tumors, while its inhibition disrupts mitotic checkpoints .
- AMPKα in Cancer : AMPK activation under hypoxia promotes tumor cell survival, but its inhibition by SU11248 may exacerbate metabolic stress in cancers .
- PI3K p110δ Mutations : APDS patients exhibit hyperactive AKT in CD19+ B cells, a biomarker for targeted therapy .
- AMPAR Subunits : Dysfunction linked to epilepsy and cognitive deficits; selective modulators improve synaptic plasticity in preclinical models .
Biological Activity
The Activated C Subunit , particularly in the context of ATP synthase and activin signaling, plays a significant role in various biological processes. This article discusses the biological activity of the this compound, focusing on its mechanisms, interactions, and implications in cellular functions.
Overview of the this compound
The this compound refers to components involved in ATP synthase (specifically the c-subunit) and activin signaling pathways. These proteins are crucial for energy production in cells and play regulatory roles in growth and differentiation.
Role in ATP Synthase Function
The c-subunit of ATP synthase is integral to mitochondrial function. It forms a ring structure that is essential for proton translocation during ATP synthesis. Recent studies have highlighted several key functions:
- Proton Conductance : The c-subunit facilitates proton translocation across the inner mitochondrial membrane, which is vital for ATP production. Mutations in this subunit can significantly affect its ability to conduct protons, leading to altered ATP synthesis rates .
- Channel Activity : The c-subunit can form voltage-sensitive channels that contribute to mitochondrial permeability transition (mPT). This transition is crucial during cell stress and apoptosis, indicating that the c-subunit may act as a gatekeeper for cell survival under adverse conditions .
Proton Uptake and Release
Studies have shown that the c-subunits cooperate during proton uptake, sharing the workload among neighboring subunits. This cooperation is essential for efficient ATP synthesis and highlights the dynamic nature of these proteins .
Channel Formation
The c-subunit has been identified as an amyloidogenic peptide capable of forming ion channels. These channels exhibit multiple conductance states and are influenced by calcium ions, suggesting a dual role in both energy production and cellular signaling .
Activin Signaling Pathway
Research has demonstrated that the activin βC-subunit can modulate activin A levels through heterodimerization. For instance, overexpression of the activin βC-subunit in prostate tumor cells resulted in increased levels of activin AC heterodimers while reducing activin A levels, ultimately leading to decreased cell growth signaling .
Mitochondrial Functionality
In a study examining the effects of c-subunit mutations on mitochondrial function, it was found that certain mutations led to increased channel activity and sensitivity to calcium-induced cell death. This underscores the importance of structural integrity within the c-ring for maintaining mitochondrial health .
Data Summary
Implications for Health and Disease
Understanding the biological activity of the this compound has significant implications for health and disease. Dysregulation of ATP synthase function can lead to metabolic disorders, while aberrations in activin signaling are linked to various cancers.
Q & A
Basic Research Questions
Q. How can researchers reliably quantify Activated C Subunit concentrations in cellular lysates?
- Methodological Answer : Use the Bradford assay for rapid protein quantification, which relies on Coomassie Brilliant Blue G-250 binding to arginine and aromatic residues . However, this method may overestimate concentrations if lysates contain interfering substances (e.g., detergents). Validate with SDS-PAGE followed by Western blot using subunit-specific antibodies to confirm purity and specificity . For absolute quantification, pair with a standard curve generated from recombinant this compound.
Q. What experimental controls are essential for studying this compound activation kinetics?
- Methodological Answer : Include (i) a negative control (e.g., kinase-dead mutant) to rule out nonspecific phosphorylation, (ii) a positive control (e.g., cAMP-saturated PKA holoenzyme), and (iii) buffer-only reactions to assess background activity. Use time-course assays with ATP analogs like [γ-32P]ATP to track phosphorylation dynamics, and normalize data to total protein content .
Q. How to design a study investigating the role of this compound in a specific signaling pathway?
- Methodological Answer : Apply the P-E/I-C-O framework :
- Population : Define the cellular or model organism system (e.g., HEK293 cells, murine cardiomyocytes).
- Exposure/Intervention : Manipulate subunit activity (e.g., siRNA knockdown, pharmacological inhibition).
- Comparison : Use wild-type vs. knockout models or untreated controls.
- Outcome : Measure downstream targets (e.g., CREB phosphorylation) via ELISA or phospho-specific flow cytometry .
Advanced Research Questions
Q. How can structural dynamics of this compound be analyzed to resolve conflicting mechanistic models?
- Methodological Answer : Combine X-ray crystallography (for static high-resolution structures) with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes during substrate binding . For computational validation, perform molecular dynamics simulations using software like GROMACS, parameterized with experimental data. Cross-validate findings with mutagenesis studies targeting flexible regions .
Q. What strategies address contradictions in reported substrate specificity profiles of this compound?
- Methodological Answer :
- Replicate studies : Use identical buffer conditions and substrate concentrations as original reports to isolate variables.
- High-throughput screening : Employ peptide microarray libraries to compare phosphorylation efficiency across substrates.
- Meta-analysis : Aggregate published datasets using tools like Web of Science Research Assistant to identify trends or methodological biases (e.g., overexpression artifacts) .
Q. How to integrate multi-omics data to map this compound interaction networks?
- Methodological Answer :
- Proteomics : Perform affinity purification followed by LC-MS/MS to identify binding partners under varying cAMP levels.
- Phosphoproteomics : Use TiO₂ enrichment coupled with SILAC labeling to quantify substrate phosphorylation.
- Network analysis : Build interaction maps using Cytoscape, integrating kinase-substrate databases like PhosphoSitePlus. Validate hubs (e.g., transcription factors) via ChIP-seq .
Q. What computational approaches improve predictive modeling of this compound allostery?
- Methodological Answer :
- Machine learning : Train neural networks on structural data (PDB) and kinetic parameters (BRENDA) to predict allosteric sites.
- Free-energy calculations : Use umbrella sampling or metadynamics to simulate energy landscapes during conformational transitions.
- Validation : Compare predictions with experimental mutagenesis data (e.g., surface plasmon resonance binding assays) .
Methodological Considerations for Data Quality
- Data Contradiction Resolution : Apply the FINER criteria to evaluate hypotheses: Ensure findings are Feasible (technically replicable), Interesting (address knowledge gaps), Novel (extend prior work), Ethical (follow institutional guidelines), and Relevant (therapeutic or mechanistic implications) .
- Statistical Rigor : For small sample sizes (e.g., rare cell types), use non-parametric tests (Mann-Whitney U) and correct for multiple comparisons (Benjamini-Hochberg procedure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
